molecular formula C12H14N2 B2377002 2-(Allyl(benzyl)amino)acetonitrile CAS No. 127073-69-2

2-(Allyl(benzyl)amino)acetonitrile

Cat. No.: B2377002
CAS No.: 127073-69-2
M. Wt: 186.258
InChI Key: JUQRUMXMODHMOH-UHFFFAOYSA-N
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Description

2-(Allyl(benzyl)amino)acetonitrile is an organic compound with the molecular formula C12H14N2 It is characterized by the presence of an allyl group, a benzyl group, and an amino group attached to an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allyl(benzyl)amino)acetonitrile typically involves the reaction of benzylamine with allyl bromide in the presence of a base, followed by the addition of acetonitrile. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(Allyl(benzyl)amino)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The allyl and benzyl groups can participate in substitution reactions, particularly nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Substituted derivatives where the allyl or benzyl groups are replaced by other functional groups.

Scientific Research Applications

2-(Allyl(benzyl)amino)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Allyl(benzyl)amino)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Aminoacetonitrile: A simpler compound with similar functional groups but lacking the allyl and benzyl groups.

    Benzylamine: Contains the benzyl group but lacks the nitrile and allyl groups.

    Allylamine: Contains the allyl group but lacks the nitrile and benzyl groups.

Uniqueness

2-(Allyl(benzyl)amino)acetonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications that similar compounds may not be suitable for.

Properties

IUPAC Name

2-[benzyl(prop-2-enyl)amino]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-2-9-14(10-8-13)11-12-6-4-3-5-7-12/h2-7H,1,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQRUMXMODHMOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC#N)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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